5-Bromo-4-methoxypyrimidine-2-carbonitrile
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Overview
Description
5-Bromo-4-methoxypyrimidine-2-carbonitrile is a chemical compound with the CAS Number: 114969-90-3. It has a molecular weight of 214.02 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-4-methoxy-2-pyrimidinecarbonitrile . The InChI code for this compound is 1S/C6H4BrN3O/c1-11-6-4 (7)3-9-5 (2-8)10-6/h3H,1H3 .Physical And Chemical Properties Analysis
This compound has a melting point of 147-149 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthesis of SGLT2 Inhibitors
5-Bromo-4-methoxypyrimidine-2-carbonitrile: is a key intermediate in the synthesis of SGLT2 inhibitors, which are a class of medications used to treat diabetes . These inhibitors work by preventing glucose reabsorption in the kidneys, leading to a reduction in blood sugar levels.
Environmental Science
Lastly, in environmental science, researchers can use this compound to investigate the environmental fate of pyrimidine-based chemicals and their potential impact on ecosystems.
Each of these applications leverages the unique properties of 5-Bromo-4-methoxypyrimidine-2-carbonitrile , demonstrating its versatility and importance in scientific research. The compound’s ability to act as an intermediate in drug synthesis, particularly for diabetes treatment, highlights its potential for significant impact on public health .
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVINJSTGVSAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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